molecular formula C23H31N5O2 B2994161 8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione CAS No. 851938-74-4

8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione

Cat. No. B2994161
CAS RN: 851938-74-4
M. Wt: 409.534
InChI Key: LJAWOJQDYMPWPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione is a useful research compound. Its molecular formula is C23H31N5O2 and its molecular weight is 409.534. The purity is usually 95%.
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Scientific Research Applications

Analgesic and Anti-Inflammatory Properties

  • A study by Zygmunt et al. (2015) found that certain derivatives of purine-2,6-dione, similar in structure to the compound , exhibited significant analgesic and anti-inflammatory properties. These compounds were more active than acetylsalicylic acid in tests, indicating their potential as new classes of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).

Antidepressant and Anxiolytic-Like Activity

  • Chłoń-Rzepa et al. (2013) researched 8-aminoalkyl derivatives of purine-2,6-dione, finding that certain derivatives exhibited antidepressant-like and anxiolytic-like activities. This suggests the potential use of these derivatives in psychotropic treatment (Chłoń-Rzepa et al., 2013).

Serotoninergic and Dopaminergic Receptor Affinity

  • Research by Zagórska et al. (2015) on arylpiperazinylalkyl purine diones showed affinity for serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. These findings point to potential applications in treating conditions related to these neurotransmitter systems (Zagórska et al., 2015).

Intermolecular Interaction Analysis

  • A study by Shukla et al. (2020) performed a detailed analysis of the intermolecular interactions present in a similar compound. This research provides insights into the possible applications of this class of molecules in the design of new materials (Shukla et al., 2020).

5-HT Receptor Ligand Activity

  • Jurczyk et al. (2004) synthesized derivatives of pyrimido[2,1-f]purine-2,4-dione and evaluated their affinity for 5-HT1A, 5-HT2A, alpha(1), and D(2) receptors. These compounds showed potential as pre- and postsynaptic 5-HT1A receptor antagonists, which could be relevant in the development of new treatments for psychiatric disorders (Jurczyk et al., 2004).

properties

IUPAC Name

8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O2/c1-5-18-11-6-7-12-27(18)15-19-24-21-20(22(29)26(4)23(30)25(21)3)28(19)14-17-10-8-9-16(2)13-17/h8-10,13,18H,5-7,11-12,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJAWOJQDYMPWPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1CC2=NC3=C(N2CC4=CC=CC(=C4)C)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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